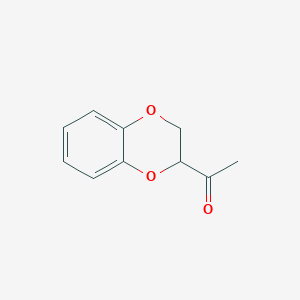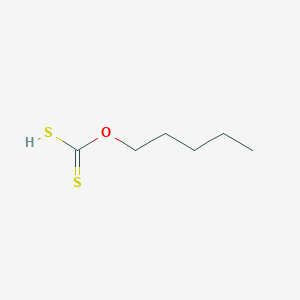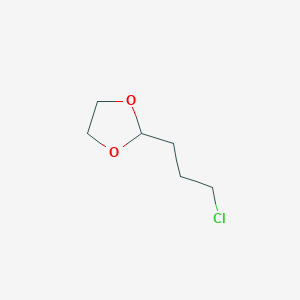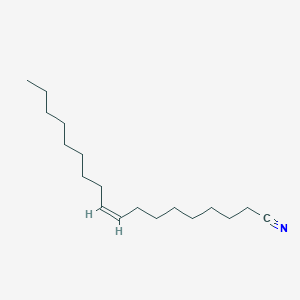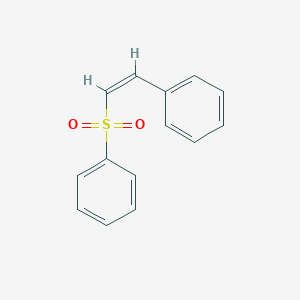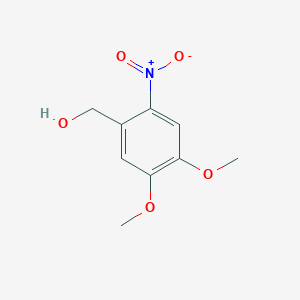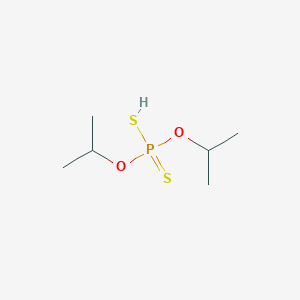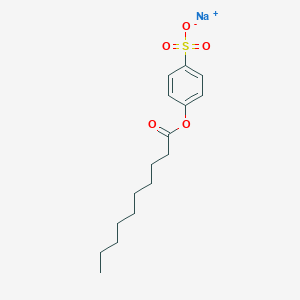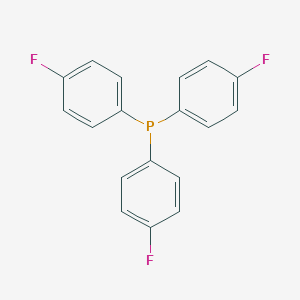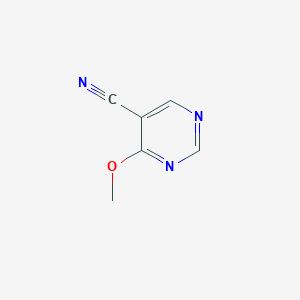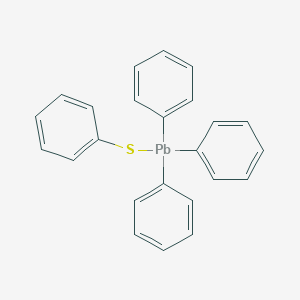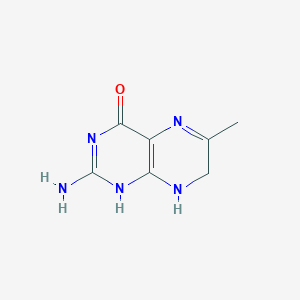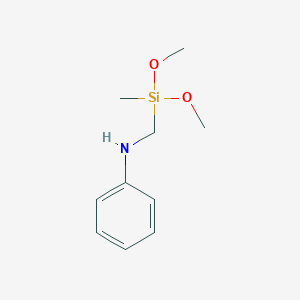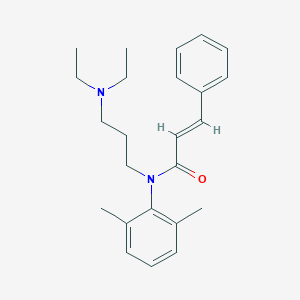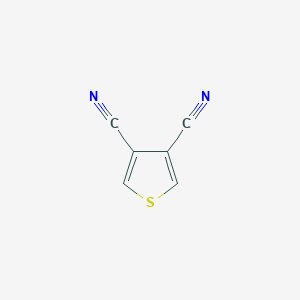
3,4-二氰基噻吩
描述
3,4-Dicyanothiophene is a chemical compound that is part of the thiophene family, characterized by the presence of a thiophene ring—a five-membered ring containing four carbon atoms and one sulfur atom. The dicyano groups attached to the thiophene ring at the 3 and 4 positions indicate the presence of two cyano functional groups (-C≡N), which are known for their strong electron-withdrawing properties. This structure makes 3,4-dicyanothiophene an interesting building block for various applications, particularly in the field of conducting polymers and molecular electronics due to its potential to act as an electron acceptor.
Synthesis Analysis
The synthesis of 3,4-dicyanothiophene derivatives can be achieved through various methods. For instance, 3-alkoxy-4-cyanothiophenes are synthesized from readily available precursors and can be used to create regioisomers of bithiophene derivatives, exploiting the electronic dissymmetry induced by the alkoxy and cyano groups . Additionally, oligothiophenes with dicyanomethylene groups at terminal positions have been synthesized, demonstrating the versatility of thiophene derivatives as amphoteric redox molecules . The synthesis of dicyanooligothiophenes is also reported, with detailed crystallographic data provided for different chain lengths of the oligothiophene backbone .
Molecular Structure Analysis
The molecular structure of 3,4-dicyanothiophene derivatives has been extensively studied. X-ray crystallography has been used to determine the structures of dicyanooligothiophenes, revealing various space groups and lattice parameters depending on the length of the oligothiophene chain . The molecular and electronic structures of terthiophene-based quinodimethanes have also been investigated using spectroscopic methods and density functional theory calculations, highlighting the intramolecular charge transfer properties of these compounds .
Chemical Reactions Analysis
3,4-Dicyanothiophene derivatives participate in a range of chemical reactions. For example, dicyanovinyl terthiophene acts as a selective colorimetric and ratiometric fluorescence probe for cyanide anions, with the dicyanovinyl group undergoing nucleophilic addition . Oligothiophene-substituted tetracyanobutadienes have been synthesized through cycloaddition reactions, demonstrating the potential for donor-acceptor architectures in molecular materials . Furthermore, a dithienylethene synthon has been used to prepare photochromic derivatives, showcasing the reactivity of thiophene derivatives in the context of photoresponsive materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dicyanothiophene derivatives are influenced by their strong electron-withdrawing groups and conjugated systems. The presence of dicyanomethylene groups at terminal positions on oligothiophenes results in strong electronic absorptions in the visible to near-infrared region, with the compounds exhibiting amphoteric redox behavior . The electrochemical properties of these materials have been characterized, revealing their potential for use in conducting polymers with low band gaps and intrinsic conductivity . The influence of the dicyano groups on the electronic properties of the thiophene derivatives is further evidenced by the red-shifted absorption spectra and the ability to undergo both oxidation and reduction processes .
科学研究应用
Application in Organic Solar Cells
- Scientific Field : Materials Chemistry .
- Summary of the Application : 3,4-Dicyanothiophene (DCT) is used as a building block in the creation of ternary copolymers for efficient organic solar cells (OSCs). The aim is to reduce energy loss in OSCs, specifically losses caused by non-radiative recombination .
- Methods of Application : DCT, a structurally simple building block with strong electron-withdrawing ability, is introduced into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers . The effects of DCT content in the ternary copolymers on various factors such as optical properties, energy levels, film morphology, charge transport, photovoltaic performance, and energy losses are studied comprehensively .
- Results or Outcomes : Significant efficiency improvement in OSCs has been achieved by the DCT-based ternary copolymers as compared to the benchmark polymer PBDB-TF. This is mainly because of a higher open-circuit voltage enabled by the reduced non-radiative recombination energy loss. A high power conversion efficiency (PCE) of 16.6% and a low non-radiative recombination energy loss (0.22 eV) were achieved in ternary OSCs with the DCT-based terpolymer as the electron donor .
Application in Polymer Solar Cells
- Scientific Field : Polymer Science .
- Summary of the Application : 3,4-Dicyanothiophene (DCT) is used to construct a set of halogen-free polymer donors for high-performance polymer solar cells (PSCs) .
- Methods of Application : DCT is used to construct a set of halogen-free polymer donors PBCNTx (x=25, 50, 75) via ternary random copolymerization . The introduction of DCT units not only simplified the synthesis, but also downshifted the HOMO energy levels of the polymers and improved the VOC of PSCs effectively .
- Results or Outcomes : The PBCNT75 afforded a power conversion efficiency up to 15.7% with a VOC of 0.83 V, which are among the top values for halogen-free polymer donors .
安全和危害
未来方向
The use of 3,4-Dicyanothiophene in the construction of high-performance, low-cost, wide-bandgap conjugated polymers for use as donors in polymer solar cells (PSCs) represents a promising future direction . The introduction of 3,4-Dicyanothiophene into a state-of-the-art donor polymer PBDB-TF to form ternary copolymers has been reported to reduce the energy losses caused by non-radiative recombination of OSCs . This suggests that 3,4-Dicyanothiophene could play a significant role in the development of more efficient organic solar cells.
属性
IUPAC Name |
thiophene-3,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2S/c7-1-5-3-9-4-6(5)2-8/h3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBLMYJYPZTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172213 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dicyanothiophene | |
CAS RN |
18853-32-2 | |
| Record name | 3,4-Dicyanothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Thiophenedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149716 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dicyanothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

